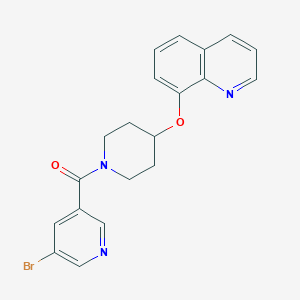

4-Amino-1,3-dihydroindol-2-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

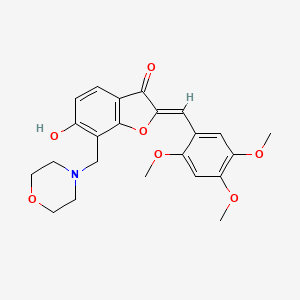

The compound of interest, 4-Amino-1,3-dihydroindol-2-one hydrochloride, is a derivative of indole, which is a significant scaffold in medicinal chemistry due to its presence in many natural products and pharmaceuticals. Although the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related heterocyclic compounds and their hydrochloride salts, which can be useful in understanding the properties and reactivity of 4-Amino-1,3-dihydroindol-2-one hydrochloride.

Synthesis Analysis

Molecular Structure Analysis

X-ray crystallography is a powerful tool for determining the molecular structure of crystalline compounds. The structure of a related compound, 4-amino-(Z)-5-(4'-hydroxy-(E)-but-2'-enylidene)-1,5-dihydro-2H-imidazol-2-one monohydrate, was established using this technique, revealing the presence of the 4-amino tautomer in the crystalline state . This information is crucial as it provides insights into the tautomeric forms that similar compounds can adopt, which is relevant for understanding the molecular structure of 4-Amino-1,3-dihydroindol-2-one hydrochloride.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be quite diverse. For example, the reaction of 1-aminoisoindole with methyl 4-chloro-3-oxobutanoate resulted in a regioselective formation of a pyrimido[2,1-a]isoindol-4(3H)-one derivative . This demonstrates the potential for heterocyclic amines to undergo condensation reactions with electrophilic partners, a property that might be shared by 4-Amino-1,3-dihydroindol-2-one hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the formation of acid salts, such as hydrochlorides, can be achieved by treating amino-substituted triazines with sodium chloride, resulting in the separation of the hydrochloride in the organic layer . This property is relevant for the purification and isolation of hydrochloride salts, including 4-Amino-1,3-dihydroindol-2-one hydrochloride. Additionally, the antiproliferative activity of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles hydrochlorides was evaluated, indicating the potential biological activity of similar hydrochloride salts .

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity in Cancer Research

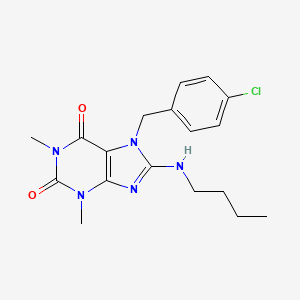

- 4-Amino-1,3-dihydroindol-2-one hydrochloride derivatives have been synthesized and tested for antiproliferative activity against human cancer cell lines. For instance, compounds like 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles demonstrated moderate, non-selective antiproliferative activity, indicating potential applications in cancer research (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Palladium-Catalyzed Synthesis in Organic Chemistry

- The compound is used in the palladium-catalyzed synthesis of 1,3-amino alcohols, which are precursors to various organic compounds. This reaction emphasizes its importance in the synthesis of complex organic molecules (Xie, Yu, & Gu, 2014).

Eco-Compatible Multicomponent Synthesis

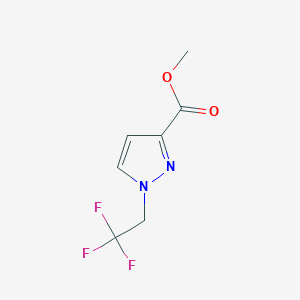

- In environmentally friendly chemistry, 4-Amino-1,3-dihydroindol-2-one hydrochloride is involved in a multicomponent strategy for synthesizing new compounds. This approach highlights its role in sustainable and green chemistry practices (Fatma et al., 2014).

Corrosion Inhibition in Materials Science

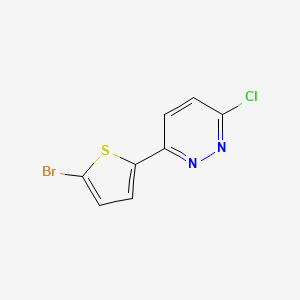

- Derivatives of 4-Amino-1,3-dihydroindol-2-one hydrochloride, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have shown effectiveness as corrosion inhibitors. This suggests its utility in protecting metals and alloys in corrosive environments (Bentiss et al., 2009).

Study of Tautomerism and Molecular Structure

- Studies involving the hydrochloride salts of similar compounds have provided insights into tautomerism, protonation, and E/Z isomerism, which are fundamental concepts in physical chemistry and molecular structure analysis (Holschbach et al., 2003).

Development of Antineoplastic Agents

- Research has also explored the synthesis of derivatives like 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene hydrochloride for antineoplastic agents. Such compounds show potential in the development of new cancer therapies (Pettit et al., 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, leading to changes that result in their various biological activities

Biochemical Pathways

Indole derivatives are known to influence a variety of pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

As an indole derivative, it’s expected to have diverse biological activities, but the specific effects of this compound need to be investigated further .

Eigenschaften

IUPAC Name |

4-amino-1,3-dihydroindol-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.ClH/c9-6-2-1-3-7-5(6)4-8(11)10-7;/h1-3H,4,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDHCFFJDSHRCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2NC1=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1,3-dihydroindol-2-one;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(N,N-dimethylglycyl)amino]benzoic acid](/img/structure/B3008443.png)

![3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B3008447.png)

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]triazole-4-carboxamide](/img/structure/B3008448.png)

![1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B3008449.png)

![2,3-Dimethoxy-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide](/img/structure/B3008457.png)